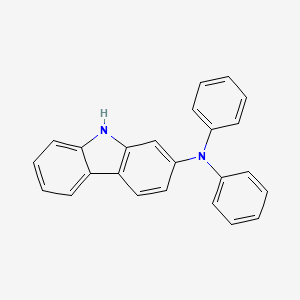

N,N-diphenyl-9H-carbazol-2-amine

Description

Organic Field-Effect Transistors (OFETs) and Molecular Electronics Applications

The development of functional organic materials is central to the advancement of optoelectronic applications, including Organic Field-Effect Transistors (OFETs). researchgate.net Carbazole (B46965) derivatives are frequently employed as the active semiconductor layer in OFETs due to their inherent charge transport properties. researchgate.netmdpi.com The carbazole fragment acts as an effective hole-transporting unit, facilitating the movement of positive charge carriers, which is a fundamental process for the operation of p-type transistors. researchgate.net

While specific performance data for N,N-diphenyl-9H-carbazol-2-amine in OFETs is not extensively detailed in the public domain, the general characteristics of carbazole-based materials provide a strong indication of its potential. For instance, carbazole-bound 2,2′-bithienyls have been successfully integrated into OFETs, demonstrating the viability of the carbazole core in such devices. mdpi.com The addition of diphenylamine (B1679370) groups to the carbazole backbone is a common strategy to enhance hole-injection and transport properties, which could lead to improved OFET performance, such as higher field-effect mobility and better on/off current ratios.

In the broader field of molecular electronics, which aims to use single molecules or small groups of molecules as electronic components, compounds like this compound are of interest. The defined structure and tunable electronic properties of such molecules allow for the exploration of fundamental charge transport mechanisms at the nanoscale. The non-planar structure of molecules combining carbazole and triphenylamine (B166846) units can influence molecular packing in thin films, which is a critical factor for efficient charge transport in electronic devices. researchgate.net

Table 1: Representative Performance of Carbazole-Based OFETs (Note: This table shows typical performance data for OFETs using various carbazole derivatives, not specifically this compound, to illustrate the potential of this class of materials.)

| Carbazole Derivative Type | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Poly(N-vinylcarbazole) based | 10⁻³ - 10⁻² | > 10⁴ |

| Carbazole-thiophene copolymers | 10⁻² - 10⁻¹ | > 10⁵ |

| Carbazole-bithienyl compounds | ~ 0.04 | > 10⁶ |

Advanced Electrochemical Sensing Technologies

Carbazole derivatives have demonstrated considerable potential as active materials in electrochemical sensors. researchgate.net Their utility stems from the ability to undergo reversible electrochemical oxidation, a property that can be harnessed to detect a variety of analytes. researchgate.net When a carbazole-based polymer film is deposited on an electrode, changes in its electrochemical response upon interaction with a target molecule can be measured, forming the basis of a sensor. nih.gov

For example, polymers derived from 9H-carbazole have been used to create both enzymatic and non-enzymatic glucose sensors. nih.gov In these sensors, the polycarbazole layer facilitates the electron transfer processes required for glucose detection. Similarly, complex structures involving carbazole-based ligands have been synthesized to create electrochemical sensors for inorganic ions like bromate. rsc.org The carbazole moiety's electrochemical activity and its capacity for chemical functionalization allow for the design of sensors with high sensitivity and selectivity. researchgate.netresearchgate.net

While direct applications of this compound in electrochemical sensing are not widely reported, its structure suggests significant promise. The diphenylamine component is itself electrochemically active and has been the target of electrochemical detection methods. rsc.org The combination of the carbazole and diphenylamine units could lead to materials with unique redox properties, potentially enabling the development of novel sensors for various organic and inorganic species. The investigation of its electrochemical behavior through techniques like cyclic voltammetry is a crucial first step in exploring these applications. researchgate.net

Table 2: Examples of Carbazole-Based Electrochemical Sensors (Note: This table provides examples of sensors using different carbazole derivatives to highlight the application scope.)

| Sensor Target | Carbazole-Based Material | Detection Limit |

| Glucose (non-enzymatic) | Poly(9H-carbazole) | ~ 0.2 mM |

| Bromate | Carbazole-bis-imidazole/polyoxometalate hybrid | 0.098 µM |

| Hydrogen Peroxide | Perovskites with carbazole-based ligands | 1 - 10 nM |

Applications in Nonlinear Optics

Materials with strong nonlinear optical (NLO) properties are essential for a range of advanced technologies, including optical switching, data storage, and frequency conversion. Carbazole derivatives are a class of organic materials that have attracted significant attention for NLO applications. researchgate.net Their NLO response originates from the extensive π-conjugated electron systems within their molecular structure. du.ac.irdu.ac.ir

The NLO properties of organic molecules are often enhanced in "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. nih.gov In this compound, both the carbazole and diphenylamine groups are strong electron donors. While not a classic push-pull structure on its own, it can be readily functionalized with electron-accepting groups to create powerful NLO chromophores. The core structure provides a robust, electron-rich platform for molecular engineering. researchgate.net

Studies on related carbazole and fluorene-based chromophores show that these molecules can exhibit large first hyperpolarizability (a measure of molecular NLO response) and other desirable NLO effects like two-photon absorption. nih.govresearchgate.net The investigation of these properties is often carried out using techniques such as the Z-scan method, which can determine the nonlinear absorption and nonlinear refractive index of a material. du.ac.irdu.ac.ir The high photoluminescence and significant NLO properties observed in various carbazole compounds suggest that this compound is a promising candidate for development in the field of nonlinear optics and optoelectronics. du.ac.ir

Table 3: Nonlinear Optical Properties of a Representative Carbazole Derivative (Note: The data below is for 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, a different carbazole derivative, and is presented to illustrate the typical NLO characteristics investigated for this compound class.)

| Property | Description | Significance |

| Nonlinear Absorption | Saturation of absorption observed via open-aperture Z-scan. du.ac.ir | Indicates potential for applications like optical limiting and mode-locking. |

| Nonlinear Refraction | Peak-valley configuration in closed-aperture Z-scan indicates a thermal-lensing effect. du.ac.irdu.ac.ir | Important for all-optical switching and light modulation devices. |

| High-Order Effects | Observation of diffraction ring patterns at high incident power. du.ac.irdu.ac.ir | Suggests a large nonlinear phase shift, useful for advanced optical processing. |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-9H-carbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)26(19-11-5-2-6-12-19)20-15-16-22-21-13-7-8-14-23(21)25-24(22)17-20/h1-17,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBOXQNGBNDQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of N,n Diphenyl 9h Carbazol 2 Amine in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The carbazole-based molecular framework is a cornerstone in the design of materials for OLEDs. The inherent high charge mobility of carbazole (B46965) derivatives makes them suitable for use in both the electroluminescent and hole-transporting layers of these devices. researchgate.net The electronic and optical characteristics of these materials can be finely tuned by making substitutions at various positions on the carbazole ring system, including the 2-, 3-, 6-, 7-, and 9H-positions. researchgate.net This tunability allows for the development of materials with high triplet energies, making them effective hosts for red, green, or blue phosphorescent emitters. researchgate.net

Development as Hole-Transporting Layer (HTL) Materials

Derivatives of N,N-diphenyl-9H-carbazol-2-amine are extensively developed as hole-transporting layer (HTL) materials in OLEDs. The core structure provides excellent hole-transporting capabilities. bilalkaafarani.com For instance, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized. mdpi.com These materials, when incorporated into OLEDs, have demonstrated the ability to significantly enhance the current, power, and external quantum efficiencies compared to devices using standard HTL materials alone. mdpi.com

The strategic design of these molecules, often involving the creation of star-shaped or branched structures, aims to improve thermal and morphological stability, which are crucial for the operational lifetime of OLEDs. For example, HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have shown high glass transition temperatures (Tg) between 148 and 165 °C, indicating good thermal stability. mdpi.com Furthermore, derivatives of imidazole (B134444) and carbazole have been synthesized and shown to possess high triplet energy levels (above 3.0 eV) and hole drift mobilities exceeding 10⁻⁴ cm²/V·s at high electric fields, making them effective bifunctional materials for OLEDs. nih.gov

A study on carbazole and diphenyl imidazole derivatives also highlighted their potential for multiple applications within OLEDs, exhibiting relatively narrow blue light-emission bands, which is advantageous for deep-blue electroluminescent devices. nih.gov

Integration as Emissive Layer Components and Emitter Design

Beyond their role in hole transport, this compound derivatives are integral to the design of the emissive layer (EML) in OLEDs. They can function as either the host material for a dopant emitter or as the emitter itself. The bipolar nature of some derivatives, incorporating both electron-donating (carbazole) and electron-accepting moieties, allows for balanced charge transport within the EML, a critical factor for achieving high efficiency. acs.org

For instance, carbazole/benzimidazole-based bipolar molecules have been synthesized and used as hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org The twisted structure of these molecules helps to prevent intermolecular interactions that can lead to efficiency roll-off at high brightness. acs.org

In another approach, new electroactive bipolar derivatives were synthesized from 3-(N,N-diphenylamino)-9H-carbazole and various electron-accepting units. ktu.edu When dispersed in a host material, one such derivative, bis[4-{3-(N,N-diphenylamino)carbazol-9-yl}phenyl] sulfone, acted as an emitter in an OLED that exhibited a maximum brightness exceeding 2630 cd/m² and a current efficiency of 3.2 cd/A. ktu.edu This demonstrates the potential of these materials as efficient emitters. ktu.edu

| Emitter System | Host | Device Performance | Reference |

| bis[4-{3-(N,N-diphenylamino)carbazol-9-yl}phenyl] sulfone (15 wt%) | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Max. Brightness: >2630 cd/m², Current Efficiency: 3.2 cd/A, Power Efficiency: 2.2 lm/W, EQE: >1.7% at 100 cd/m² | ktu.edu |

Exploration as Thermally Activated Delayed Fluorescence (TADF) Emitters

The unique electronic structure of this compound derivatives makes them promising candidates for thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. This is achieved through a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (rISC) from the T1 to the S1 state. nih.gov

Carbazole is a commonly used electron-donating unit in the design of TADF emitters. bilalkaafarani.comnih.gov By combining the carbazole donor with a suitable electron-accepting unit, a charge-transfer excited state is created, which is crucial for achieving a small ΔEST. nih.gov For example, novel pyrimidine–carbazole emitters have been synthesized and studied for their TADF properties. nih.gov

Research has shown that the performance of TADF-OLEDs is highly dependent on the interplay between the TADF emitter and the host material. ktu.edu The use of host materials with high triplet energy levels and good thermal stability, such as 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), can significantly improve the efficiency and lifetime of TADF devices. researchgate.net

Strategies for High-Efficiency Blue Fluorescent OLEDs

Achieving high efficiency and color purity in blue OLEDs remains a significant challenge. bohrium.com Derivatives of this compound are at the forefront of strategies to develop high-performance blue fluorescent OLEDs. One successful strategy involves using these carbazole derivatives to create emitters with a high photoluminescence quantum yield (PLQY) and a molecular structure that prevents aggregation and excimer formation, which can degrade color purity and efficiency. nih.gov

For instance, bipolar blue-emitting materials have been designed using carbazole as a donor, imidazole as an acceptor, and a biphenyl (B1667301) bridge. nih.gov The twisted structure of these molecules helps to achieve deep-blue emission. A non-doped OLED using one such derivative, BCzB-PPI, achieved a maximum external quantum efficiency (EQE) of 4.43% with deep-blue emission coordinates of (0.157, 0.080). nih.govresearchgate.net

Another innovative approach is the use of a sensitizer (B1316253) in the emitting layer. High-efficiency blue fluorescent OLEDs have been developed by doping a conventional blue fluorescent emitter into a mixed emitting layer containing a wide bandgap host and a blue TADF emitter that acts as a sensitizer. rsc.org This strategy led to a remarkable quantum efficiency of 18.1% for a blue fluorescent OLED. rsc.org

| Device Type | Emitter | Key Feature | Performance | Reference |

| Non-doped Blue OLED | BCzB-PPI | Bipolar carbazole-imidazole derivative | Max. EQE: 4.43%, CIE: (0.157, 0.080) | nih.govresearchgate.net |

| Sensitized Blue Fluorescent OLED | TBPe (dopant) | CzAcSF (TADF sensitizer) | Max. EQE: 18.1% | rsc.org |

Contribution to Device Efficiency, Brightness, and Operational Stability

The use of these materials as hosts for phosphorescent and TADF emitters has led to devices with high external quantum efficiencies. For example, green and sky-blue phosphorescent OLEDs using carbazole-imidazole derivatives as hosts have achieved maximum quantum efficiencies of 8.3% and 7.6%, respectively. nih.gov Similarly, TADF-OLEDs based on carbazole derivatives have demonstrated high EQEs. ktu.edubohrium.com

Furthermore, the high thermal stability of these materials, characterized by high glass transition temperatures, contributes to the morphological stability of the thin films in the device, which is crucial for long operational lifetimes. mdpi.comktu.edu For instance, a solution-processed TADF OLED using a high-Tg carbazole-based host material achieved a half-life of nearly 200 hours at an initial luminescence of 1000 cd/m². researchgate.net

Amorphous Film Formation and Morphological Stability in OLED Devices

The ability to form stable, uniform amorphous films is a critical requirement for materials used in OLEDs, as crystallization or morphological changes in the thin layers can lead to device failure. This compound derivatives are designed to have a high propensity for forming stable amorphous glasses. ktu.edu

The introduction of bulky substituents, such as t-butyl groups, or the creation of non-planar, twisted molecular structures effectively suppresses intermolecular packing and crystallization. bilalkaafarani.com This leads to the formation of smooth, homogeneous amorphous films with high morphological stability. ktu.edu

The high glass transition temperatures (Tg) observed for many of these compounds are a key indicator of their morphological stability. ktu.edu For example, electroactive bipolar derivatives of 3-(N,N-diphenylamino)carbazole have been synthesized to form amorphous materials with very high glass transition temperatures ranging from 111–173 °C. ktu.edu This inherent stability is essential for ensuring the long-term reliability and performance of OLED devices. ktu.edu

Organic Photovoltaic Cells

Organic photovoltaic (OPV) devices represent a promising frontier in solar energy conversion, offering advantages such as low cost, light weight, and mechanical flexibility. The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used within their active layers. This compound, featuring an electron-rich carbazole core bonded to diphenylamine (B1679370) units, has been a focal point of research for enhancing the efficiency and stability of two major types of OPVs: Dye-Sensitized Solar Cells and Perovskite Solar Cells.

Dye-Sensitized Solar Cells (DSSCs)

extensive research has been conducted on carbazole-based molecules for their potential in DSSCs, primarily as components of donor-π-acceptor (D-π-A) sensitizing dyes or as hole-transporting materials in solid-state DSSCs. researchgate.netd-nb.infonih.gov The carbazole moiety is valued for its excellent hole-transport capabilities and thermal stability. nih.gov However, based on a thorough review of available scientific literature, there is no specific information detailing the use of this compound as a surface modifier for photoelectrodes or in the direct enhancement of dye adsorption and interfacial electron transfer in DSSCs. Research in this area tends to focus on other aromatic amines or co-adsorbents to prevent dye aggregation and passivate the semiconductor surface. researchgate.netbohrium.com

Information regarding the specific application of this compound as a surface modifier for photoelectrodes in DSSCs is not available in the reviewed scientific literature.

Data and research findings specifically quantifying the enhancement of dye adsorption or interfacial electron transfer in DSSCs through the use of this compound are not present in the available scientific literature.

Perovskite Solar Cells (PSCs)

The advent of perovskite solar cells has marked a revolutionary step in photovoltaic technology, with power conversion efficiencies (PCEs) rapidly increasing. acs.org A critical component in the typical n-i-p device architecture is the hole-transporting material (HTM), which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. acs.org Derivatives of this compound have been extensively investigated as promising and cost-effective alternatives to the commonly used but expensive HTM, spiro-OMeTAD. acs.org

Carbazole derivatives featuring diphenylamine substituents are a major focus of research for novel HTMs due to their high hole mobility and suitable energy levels. acs.orgrsc.org Numerous studies have synthesized and tested molecules based on this core structure, demonstrating their potential to achieve high performance and stability in PSCs.

Research has shown that carbazole-based HTMs with diphenylamine groups can yield impressive PCEs. For instance, a series of D–A type carbazole derivatives, where the carbazole was substituted with diphenylamine groups, were reported as effective HTMs. rsc.org One such derivative, when incorporated into a PSC, achieved a high PCE of 20.40%, outperforming other variations and highlighting the material's efficient hole transport capability. rsc.org In another study, three new HTMs composed of a carbazole core tethered with bis(diphenylamine) and anthracene (B1667546) moieties were developed. acs.org The best-performing device using one of these new HTMs reached a PCE of 18.65%, which was superior to the reference spiro-OMeTAD-based device (17.90%) under similar conditions. acs.org These PSCs also exhibited good long-term stability and minimal hysteresis. acs.org

The performance of these HTMs is often compared to the benchmark, spiro-OMeTAD. A simple carbazole-based enamine, synthesized in a single, low-cost step, was used as an HTM and yielded a PCE close to 18%. researchgate.net This highlights the potential for developing cost-effective HTMs based on the carbazole framework without compromising device performance.

| HTM Derivative Type | Key Structural Feature | Max. Power Conversion Efficiency (PCE) | Reference |

| D-A Carbazole | Diphenylamine at 3,6-positions; rhodanine (B49660) acceptor | 20.40% | rsc.org |

| Carbazolyl Anthracene | Bis(diphenylamine)-tethered | 18.65% | acs.org |

| Carbazole-based Enamine | Simple enamine condensation product | ~18% | researchgate.net |

This table presents a selection of performance data for HTMs based on carbazole-diphenylamine structures.

The successful application of this compound derivatives as HTMs is guided by several key molecular design principles aimed at optimizing charge transport and device stability.

Future Research Directions and Advanced Materials Design

Rational Design of Next-Generation N,N-diphenyl-9H-carbazol-2-amine Derivatives

The rational design of new molecules based on the this compound framework is a key area of future research. The goal is to fine-tune the optoelectronic properties by strategic chemical modifications.

One promising approach involves the synthesis of branched molecules with multiple carbazole-based arms. nih.govacs.org Research has shown that increasing the number of chromophores can enhance the π-electron conjugated system, potentially leading to improved hole mobility and conductivity. nih.govacs.org However, studies also indicate that "bigger is not always better," suggesting an optimal number and arrangement of these arms for peak performance in devices like perovskite solar cells (PSCs). nih.gov Future work will likely focus on optimizing the length and nature of the aliphatic or aromatic linkers connecting the carbazole (B46965) units to balance performance with material processability. acs.org

Another design strategy focuses on creating donor-π-acceptor (D-π-A) and related (D-π)2-type fluorescent dyes. nih.gov In these structures, the (diphenylamino)carbazole unit acts as the electron-donating (D) moiety, linked via a π-conjugated bridge to an electron-accepting (A) group. nih.gov The choice of the π-bridge and acceptor can significantly influence the intramolecular charge transfer (ICT) characteristics, and consequently, the material's absorption and emission properties. nih.govrsc.org For instance, replacing a phenyl ring with an azine ring can red-shift the ICT absorption and fluorescence bands. nih.gov Future designs will explore a wider variety of π-bridges and acceptor units to achieve targeted optical and electrochemical properties for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov

Furthermore, the development of bipolar host materials, which possess both electron-donating and electron-accepting moieties within a single molecule, is a critical area of research. researchgate.net This bipolar character is essential for achieving a good balance between electron and hole mobilities, which is crucial for high-efficiency thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net Future research will involve incorporating the this compound scaffold into more complex molecular architectures to create advanced bipolar hosts with high triplet energies and good thermal stability. ktu.eduresearchgate.net

| Design Strategy | Key Molecular Feature | Targeted Property Improvement | Potential Application |

| Branched Architectures | Multiple carbazole-based arms linked by aliphatic/aromatic chains nih.govacs.org | Enhanced hole mobility and conductivity nih.govacs.org | Perovskite Solar Cells (PSCs) nih.gov |

| D-π-A and (D-π)2 Systems | (Diphenylamino)carbazole donor, various π-bridges and acceptors nih.gov | Tunable intramolecular charge transfer (ICT), absorption, and emission nih.govrsc.org | Organic Light-Emitting Diodes (OLEDs), Fluorescent Sensors nih.gov |

| Bipolar Host Materials | Integration of electron-donating and electron-accepting moieties researchgate.net | Balanced charge transport, high triplet energy researchgate.netktu.edu | Thermally Activated Delayed Fluorescence (TADF) OLEDs researchgate.netresearchgate.net |

Exploration of Novel Device Architectures and Interfacial Engineering in Organic Electronics

Beyond molecular design, significant advancements are expected from the exploration of novel device architectures and sophisticated interfacial engineering techniques. The performance of organic electronic devices is not solely dependent on the active material but also on the interfaces between different layers.

For instance, in perovskite solar cells, derivatives of this compound are being developed as hole-transporting materials (HTMs). nih.govacs.org Future work will focus on optimizing the interface between the perovskite absorber layer and the HTM to enhance hole extraction and minimize charge recombination. acs.org This includes the development of self-assembled monolayers (SAMs) based on carbazole derivatives. acs.org SAMs can form a robust and uniform layer at the interface, improving the contact and facilitating efficient charge transfer. acs.org Research is ongoing to overcome challenges like the hydrophobicity of certain carbazole-based SAMs to ensure uniform deposition of the subsequent perovskite layer. acs.org

In the realm of OLEDs, particularly those utilizing TADF, the architecture of the emissive layer is critical. The host-guest system, where a TADF emitter is doped into a host material, is a common approach. researchgate.net Future research will explore multi-layer device structures and the use of novel host materials, including those derived from this compound, to optimize charge balance and exciton (B1674681) confinement within the emissive layer. researchgate.netktu.edu The goal is to achieve higher external quantum efficiencies (EQEs) and longer operational lifetimes. researchgate.net

Interfacial engineering also plays a crucial role in dye-sensitized solar cells (DSSCs). Here, carbazole-based dyes are anchored to a semiconductor surface like TiO2. rsc.org The efficiency of electron injection from the excited dye into the semiconductor's conduction band is a key performance parameter. rsc.org Future studies will investigate the influence of different anchoring groups and the spatial arrangement of the dye on the semiconductor surface to optimize this electron transfer process and minimize back-electron-transfer. rsc.org

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling

The development of next-generation materials based on this compound will increasingly rely on a synergistic approach that combines advanced synthesis, comprehensive characterization, and powerful computational modeling.

Synthesis: Organic chemists will continue to develop more efficient and selective synthetic routes to create complex carbazole derivatives. This includes the use of modern cross-coupling reactions like the Buchwald-Hartwig and Stille couplings to construct the desired molecular architectures. acs.orgnih.gov The ability to synthesize a diverse library of compounds is essential for establishing clear structure-property relationships. nih.gov

Characterization: A battery of advanced characterization techniques will be employed to understand the properties of these new materials. This includes:

Spectroscopic methods (UV-vis absorption, fluorescence, and phosphorescence) to probe the photophysical properties. nih.govrsc.org

Electrochemical techniques (cyclic voltammetry) to determine the HOMO and LUMO energy levels, which are crucial for device engineering. nih.gov

Thermal analysis (TGA and DSC) to assess the thermal stability and glass transition temperatures, important for device longevity. nih.gov

Transient absorption spectroscopy to study the dynamics of charge transfer and recombination processes. rsc.org

Computational Modeling: Density functional theory (DFT) and other computational methods are becoming indispensable tools for materials design. rsc.org They allow for the prediction of molecular geometries, electronic structures (HOMO/LUMO distributions), and photophysical properties before a molecule is even synthesized. nih.govrsc.org This computational pre-screening can guide synthetic efforts towards the most promising candidates, saving significant time and resources. For example, MO calculations can reveal how the HOMO and LUMO are distributed across a molecule, providing insights into its charge-transport and emissive properties. nih.gov

The iterative loop of designing a molecule computationally, synthesizing it, characterizing its properties, and then feeding that data back into the computational models to refine them will be a powerful engine for discovery.

Emerging Applications in Advanced Optoelectronic Systems

While this compound and its derivatives have already made a significant impact on OLEDs and solar cells, future research will explore their potential in a range of other advanced optoelectronic systems.

One exciting area is in the development of thermally activated delayed fluorescence (TADF) emitters . By carefully designing molecules with a small energy gap between their singlet and triplet excited states (ΔEST), it is possible to harvest non-emissive triplet excitons for light emission, leading to high-efficiency OLEDs. nih.govrsc.org Carbazole derivatives are excellent building blocks for TADF emitters due to their electron-donating nature. nih.gov Future research will focus on creating novel TADF molecules with improved color purity, efficiency, and stability, particularly for deep-blue emission which remains a challenge. nih.gov

Another emerging application is in perovskite solar cells (PSCs) , where carbazole-based materials are showing great promise as stable and efficient hole-transporting materials (HTMs). acs.orgresearchgate.net Some derivatives have already demonstrated power conversion efficiencies comparable or even superior to the standard spiro-OMeTAD. acs.org The low cost and simple synthesis of some carbazole-based HTMs make them attractive for commercialization. researchgate.net Future work will aim to further improve the efficiency and long-term stability of PSCs by designing new carbazole-based HTMs with optimized energy levels and charge mobility. nih.gov

Furthermore, the unique photophysical properties of this compound derivatives make them candidates for applications in:

Organic field-effect transistors (OFETs) mdpi.com

Fluorescent probes and sensors for bioimaging and specific target detection. nih.gov

Non-fullerene acceptors in organic photovoltaic devices. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diphenyl-9H-carbazol-2-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) to couple carbazole derivatives with aryl halides. For example, a procedure starting from 3-(4-bromophenyl)-9-phenyl-9H-carbazole and aniline derivatives in toluene at 110°C under argon yields the target molecule. Post-synthesis, column chromatography (hexane:ethyl acetate = 9:1) effectively isolates the product with >95% purity . Purity optimization includes iterative recrystallization from ethanol/dichloromethane mixtures and monitoring via HPLC with a C18 column (acetonitrile/water gradient).

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, NH signals absent due to N-arylation) .

- X-ray diffraction : Solve single-crystal structures using SHELX programs (SHELXL for refinement). For anisotropic displacement parameters, ORTEP for Windows visualizes thermal ellipsoids .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for Suzuki-Miyaura coupling involving carbazole amines?

- Methodology : Use degassed toluene or THF with a Pd(OAc)₂/XPhos catalyst system at 80–100°C. Additives like K₃PO₄ improve yields by stabilizing intermediates. For air-sensitive steps, employ Schlenk-line techniques. Monitor reactions via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in optical properties (e.g., fluorescence quenching) observed in N,N-diphenylcarbazole derivatives?

- Methodology :

- Time-resolved spectroscopy : Use femtosecond transient absorption to distinguish between static (ground-state aggregation) and dynamic quenching (excited-state interactions).

- Crystallographic analysis : Correlate packing motifs (e.g., π-π stacking in SHELXL-refined structures) with fluorescence trends. For example, planar carbazole cores may exhibit aggregation-induced quenching .

- Computational modeling : DFT calculations (B3LYP/6-31G*) can predict HOMO-LUMO gaps and exciton migration pathways .

Q. What strategies mitigate byproduct formation during N-arylation of carbazole amines?

- Methodology :

- Catalyst tuning : Replace Pd(PPh₃)₄ with BrettPhos-Pd-G3 for higher selectivity in congested aryl systems.

- Temperature control : Lower reaction temperatures (50–60°C) reduce homocoupling of aryl halides.

- Additive screening : Silver oxide (Ag₂O) suppresses protodehalogenation by scavenging halide ions .

Q. How can researchers validate non-covalent interactions (e.g., C–H···π) in crystal structures of N,N-diphenylcarbazole derivatives?

- Methodology :

- Hirshfeld surface analysis : Use CrystalExplorer to quantify interaction surfaces (e.g., % contribution of C–H···π contacts).

- Multipole refinement : Employ high-resolution data (d-spacing < 0.8 Å) in SHELXL to model electron density accurately.

- Thermal analysis : DSC/TGA identifies phase transitions linked to weak interactions .

Data Analysis & Optimization

Q. What statistical methods are recommended for analyzing batch-to-batch variability in carbazole amine synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize variables (catalyst loading, temperature, solvent ratio).

- Multivariate regression : Use Minitab or JMP to identify critical factors (e.g., Pd catalyst purity impacts yield more than reaction time) .

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.